3-(3,4-Dimethoxyphenyl)-1H-indole
Description
3-(3,4-Dimethoxyphenyl)-1H-indole is an indole derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the indole core. Indole derivatives are widely studied for their diverse pharmacological properties, including antioxidant, anticancer, and neuroprotective activities. The methoxy groups at the 3- and 4-positions of the phenyl ring likely enhance electron-donating effects, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C16H15NO2/c1-18-15-8-7-11(9-16(15)19-2)13-10-17-14-6-4-3-5-12(13)14/h3-10,17H,1-2H3 |
InChI Key |
JEBUUWJAEPKMST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectral Comparisons
Key analogs and their properties are summarized below:
Key Observations:
Substituent Effects on NMR Shifts: The methoxy groups in 10a () produce distinct ¹H-NMR signals at 3.81 ppm and ¹³C-NMR signals at 55.3 ppm, consistent with electron-donating methoxy substituents . Similar shifts are expected for 3-(3,4-Dimethoxyphenyl)-1H-indole, though the additional methoxy group at the 3-position may further deshield adjacent protons. In 3b/3c (), the NH₂ group generates a 13C-NMR signal at 144.88 ppm, highlighting the electronic influence of amino vs. methoxy substituents .
Synthesis and Yield :
- 10a () was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 30% yield, indicating moderate efficiency . The target compound may require alternative methods (e.g., Friedel-Crafts alkylation) due to steric hindrance from the 3,4-dimethoxy groups.
Biological Activity :
Functional Group Impact on Bioactivity
Challenges in Data Availability
- and list structurally related compounds (e.g., 5-methoxy-3-[(4-methoxyphenyl)methyl]-1H-indole) but lack spectral or biological data, limiting direct comparisons .
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